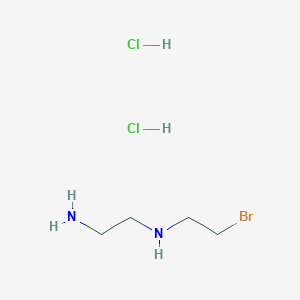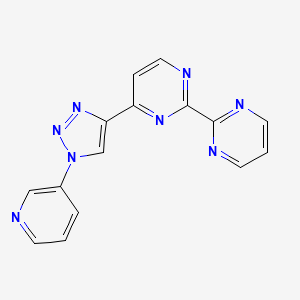
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2'-bipyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine is a heterocyclic compound that features a unique combination of pyridine, triazole, and bipyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Coupling with Pyridine and Bipyrimidine: The triazole intermediate is then coupled with pyridine and bipyrimidine derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, solvent optimization, and reaction condition refinement to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or bipyrimidine rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated or acylated derivatives.
科学研究应用
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridine: Known for its biological activities, including kinase inhibition.
Pyridine-3,5-dicarboxamide: Used in the synthesis of pincer-type ligands with applications in catalysis and molecular recognition.
2-(Pyridin-2-yl)-1,2,3-triazole: Studied for its antimicrobial and antiviral properties.
Uniqueness
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.
属性
分子式 |
C15H10N8 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC 名称 |
4-(1-pyridin-3-yltriazol-4-yl)-2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10N8/c1-3-11(9-16-5-1)23-10-13(21-22-23)12-4-8-19-15(20-12)14-17-6-2-7-18-14/h1-10H |
InChI 键 |
QOKMCQQEDXPJIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)C3=NC(=NC=C3)C4=NC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



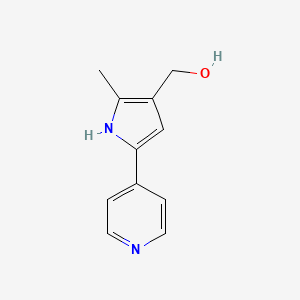
![3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)

![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)

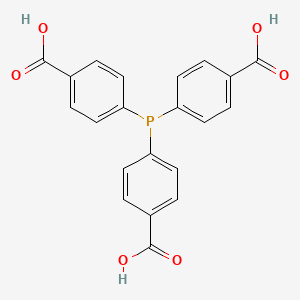

![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
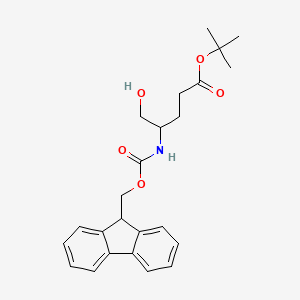
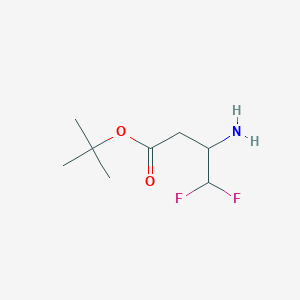
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
